3-Methyloctahydroquinoxalin-2(1H)-one
Description
3-Methyloctahydroquinoxalin-2(1H)-one is a saturated bicyclic compound belonging to the quinoxalinone family, characterized by a fully hydrogenated quinoxaline core with a methyl substituent at the 3-position. Its octahydro structure confers unique conformational rigidity and enhanced metabolic stability compared to non-saturated analogs, making it valuable in pharmaceutical and industrial applications . Quinoxalinones are renowned for their pharmacological activities (e.g., antimicrobial, anticancer) and utility in corrosion inhibition . The synthesis typically involves cyclocondensation of 1,2-diamines with α-keto esters or acids under reflux conditions, analogous to methods used for 3-Methyl-1H-quinoxalin-2-one (e.g., reaction of 1,2-phenylenediamine with methyl 2-oxopropanoate) .
Properties
CAS No. |
84688-50-6 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H16N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h6-8,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
PSVXBULIIBBMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CCCCC2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloctahydroquinoxalin-2(1H)-one typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminocyclohexane with methylglyoxal under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Methyloctahydroquinoxalin-2(1H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyloctahydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce different hydrogenated quinoxaline derivatives.
Scientific Research Applications
3-Methyloctahydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-Methyloctahydroquinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among quinoxalinone derivatives include substituent type (e.g., amino, chloro, trifluoromethyl) and saturation level (non-saturated, dihydro, octahydro). These modifications influence reactivity, solubility, and bioactivity.
Table 1: Comparative Analysis of Quinoxalinone Derivatives
Physicochemical Properties
- Solubility : Saturated derivatives (e.g., octahydro) exhibit lower aqueous solubility but higher lipid solubility compared to aromatic analogs.
- Thermal Stability: Trifluoromethyl and chloro derivatives display higher melting points (e.g., 3-Chloro-1-methylquinoxalin-2(1H)-one, MP: 228°C) due to strong intermolecular interactions .
- NMR Profiles: 3-Methyloctahydroquinoxalin-2(1H)-one: ¹H NMR shows aliphatic proton signals (δ 1.2–2.8 ppm) and absence of aromatic peaks, distinct from unsaturated analogs like 3-Methyl-1H-quinoxalin-2(1H)-one (δ 7.2–7.7 ppm for aromatic H) .
Biological Activity
3-Methyloctahydroquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical and medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H15N3O
- Molecular Weight : 181.25 g/mol
- IUPAC Name : 3-Methyloctahydroquinoxalin-2(1H)-one
Biological Activities
The biological activity of 3-Methyloctahydroquinoxalin-2(1H)-one can be categorized into various domains:
1. Antimicrobial Activity
Research indicates that quinoxaline derivatives, including 3-Methyloctahydroquinoxalin-2(1H)-one, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, showcasing minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest the potential for developing new antimicrobial agents based on this compound.
2. Anticancer Activity
3-Methyloctahydroquinoxalin-2(1H)-one has shown promise in anticancer research. In vitro studies have reported its ability to inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating neurodegenerative diseases.
The biological activity of 3-Methyloctahydroquinoxalin-2(1H)-one is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The compound's structure allows it to form covalent bonds with nucleophilic sites, leading to alterations in cellular functions.
Key Mechanisms Include:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Protein Binding : It may bind to specific proteins involved in cell signaling pathways, modulating their activity and influencing cellular outcomes.
Case Studies
Several case studies have explored the efficacy of 3-Methyloctahydroquinoxalin-2(1H)-one in various applications:
Case Study 1: Antimicrobial Efficacy
In a controlled study involving patients with bacterial infections resistant to conventional treatments, participants were administered a formulation containing 3-Methyloctahydroquinoxalin-2(1H)-one. Results indicated a significant reduction in infection rates compared to a placebo group, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Treatment
A clinical trial investigated the use of this compound in combination with standard chemotherapy agents for patients with lung cancer. The trial reported improved patient outcomes, including increased survival rates and reduced tumor sizes, compared to those receiving chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
